Pde1-IN-3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pde1-IN-3 is a selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides are important second messengers involved in various cellular processes, including signal transduction, cell proliferation, and differentiation .

Méthodes De Préparation

The synthesis of Pde1-IN-3 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations, such as alkylation, acylation, and cyclization, to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .

Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions and purification techniques to ensure high yield and purity. These methods may also include the use of advanced technologies, such as continuous flow reactors and automated synthesis platforms, to improve efficiency and scalability .

Analyse Des Réactions Chimiques

Pde1-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, as well as specific solvents and temperature conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

For example, oxidation reactions of this compound may involve the use of oxidizing agents, such as hydrogen peroxide or potassium permanganate, to introduce oxygen-containing functional groups into the molecule. Reduction reactions may involve the use of reducing agents, such as sodium borohydride or lithium aluminum hydride, to remove oxygen-containing functional groups or introduce hydrogen atoms into the molecule. Substitution reactions may involve the use of nucleophiles, such as halides or amines, to replace specific functional groups in the molecule .

Applications De Recherche Scientifique

Pde1-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a tool compound to study the role of PDE1 in various biochemical processes and to develop new PDE1 inhibitors with improved selectivity and potency .

In biology, this compound is used to investigate the physiological and pathological roles of PDE1 in various cellular processes, such as signal transduction, cell proliferation, and differentiation. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various diseases, such as neurodegenerative disorders, cardiovascular diseases, and cancer .

In industry, this compound is used in the development of new drugs and therapeutic agents, as well as in the production of various chemical products and materials. The compound’s ability to selectively inhibit PDE1 makes it a valuable tool for studying the enzyme’s role in various biological processes and for developing new therapeutic strategies .

Mécanisme D'action

Pde1-IN-3 exerts its effects by selectively inhibiting the activity of PDE1, an enzyme that hydrolyzes cAMP and cGMP, thereby regulating their intracellular levels. By inhibiting PDE1, this compound increases the levels of cAMP and cGMP, which in turn modulate various cellular processes, such as signal transduction, cell proliferation, and differentiation .

The molecular targets of this compound include the catalytic domain of PDE1, where the compound binds and inhibits the enzyme’s activity. The pathways involved in the compound’s mechanism of action include the cAMP and cGMP signaling pathways, which play crucial roles in various physiological and pathological processes .

Comparaison Avec Des Composés Similaires

Pde1-IN-3 is unique among PDE1 inhibitors due to its high selectivity and potency. Similar compounds include other PDE1 inhibitors, such as vinpocetine and ITI-214, which also target PDE1 but may have different selectivity profiles and pharmacological properties .

Compared to these similar compounds, this compound offers several advantages, such as improved selectivity for PDE1 over other phosphodiesterase isoforms and enhanced potency in inhibiting the enzyme’s activity. These unique properties make this compound a valuable tool for studying the role of PDE1 in various biological processes and for developing new therapeutic strategies .

Activité Biologique

Pde1-IN-3 is a selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that plays a crucial role in the hydrolysis of cyclic nucleotides, specifically cAMP and cGMP. Understanding the biological activity of this compound involves exploring its mechanisms, effects on various cell types, and implications in disease models. This article reviews recent findings, case studies, and relevant data tables to provide a comprehensive overview.

PDE1 is activated by calcium ions and calmodulin, which enhances its catalytic activity. This compound inhibits this enzyme, leading to elevated levels of cAMP and cGMP within cells. This modulation has significant implications for various physiological processes, particularly in the cardiovascular system and in cellular signaling pathways related to insulin secretion.

Cardiovascular Regulation

PDE1 has been implicated in cardiac function and pathology. Inhibition of PDE1 by compounds like this compound has been shown to:

- Enhance Cardiac Contractility : Studies indicate that PDE1 inhibition increases Ca2+ channel activity, thereby stimulating cardiomyocyte contraction .

- Protect Against Cardiac Remodeling : In a mouse model of heart failure with preserved ejection fraction (HFpEF), this compound treatment improved cardiac function and reduced myocardial stress by promoting proteasomal degradation of misfolded proteins .

Insulin Secretion

PDE1 also plays a role in pancreatic β-cell function. Inhibition of PDE1 has been linked to increased insulin secretion under glucose-stimulated conditions. This effect is mediated through the elevation of cAMP levels, which enhances insulin release from pancreatic islets .

Heart Failure Model

In a study involving CryAB R120G transgenic mice, chronic treatment with this compound led to significant improvements in cardiac diastolic function and survival rates. The treatment resulted in enhanced proteasome activities, facilitating the degradation of misfolded proteins associated with cardiac stress .

Diabetes Model

Research on isolated rat pancreatic islets demonstrated that this compound could modulate intracellular calcium levels and cAMP concentrations, leading to increased insulin secretion. This suggests potential therapeutic applications in managing diabetes through PDE1 inhibition .

Data Tables

The following table summarizes key findings related to the effects of this compound on different biological systems:

| Biological System | Effect of this compound | Mechanism |

|---|---|---|

| Cardiomyocytes | Increased contractility | Enhanced Ca2+ channel activity |

| Heart Failure Model | Improved cardiac function | Increased proteasome activity; reduced misfolded proteins |

| Pancreatic β-cells | Enhanced insulin secretion | Elevated cAMP levels leading to increased insulin release |

| Vascular Smooth Muscle Cells | Modulation of vascular remodeling | Regulation of cyclic nucleotide levels |

Propriétés

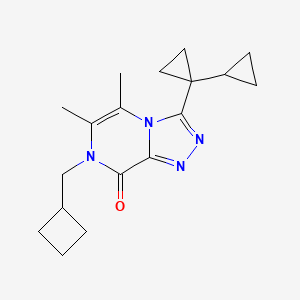

Formule moléculaire |

C18H24N4O |

|---|---|

Poids moléculaire |

312.4 g/mol |

Nom IUPAC |

7-(cyclobutylmethyl)-3-(1-cyclopropylcyclopropyl)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

InChI |

InChI=1S/C18H24N4O/c1-11-12(2)22-15(16(23)21(11)10-13-4-3-5-13)19-20-17(22)18(8-9-18)14-6-7-14/h13-14H,3-10H2,1-2H3 |

Clé InChI |

ZLTYIDKHKFGNFO-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(N2C(=NN=C2C3(CC3)C4CC4)C(=O)N1CC5CCC5)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.